molecular formula C20H32O5 B10766720 Prostaglandin D2-d9

Prostaglandin D2-d9

Cat. No.: B10766720
M. Wt: 361.5 g/mol
InChI Key: BHMBVRSPMRCCGG-UVUOTMQPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin D2-d9 involves the incorporation of deuterium atoms into the Prostaglandin D2 molecule. This can be achieved through various deuteration techniques, such as catalytic hydrogenation using deuterium gas or deuterated reagents. The specific positions of deuterium atoms are at the 17, 17’, 18, 18’, 19, 19’, 20, 20, and 20 positions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes, ensuring high purity and yield. The use of advanced chromatographic techniques is essential for the purification and quantification of the final product .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin D2-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenation reactions using reagents like bromine or chlorine are typical.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various hydroxylated derivatives, while reduction can produce deuterated alcohols .

Scientific Research Applications

Prostaglandin D2-d9 has numerous applications in scientific research:

Mechanism of Action

Prostaglandin D2-d9 exerts its effects by mimicking the biological activity of Prostaglandin D2. It interacts with specific G-protein-coupled receptors, including the Prostaglandin D2 receptor 1 and 2. These interactions lead to various physiological responses, such as bronchoconstriction, platelet activation, and modulation of inflammatory pathways .

Comparison with Similar Compounds

Uniqueness: Prostaglandin D2-d9 is unique due to its deuterium atoms, which provide stability and allow for precise quantification in analytical studies. This makes it an invaluable tool in research and industrial applications .

Properties

Molecular Formula

C20H32O5

Molecular Weight

361.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1/i1D3,2D2,3D2,6D2

InChI Key

BHMBVRSPMRCCGG-UVUOTMQPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O

Origin of Product

United States

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